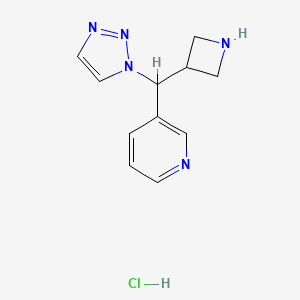

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Description

Chemical Identity and Structural Complexity

This compound represents a sophisticated heterocyclic compound that combines three distinct ring systems within a single molecular framework. The compound's molecular architecture consists of an azetidine ring, characterized by its four-membered nitrogen-containing structure, connected through a methylene bridge to a 1,2,3-triazole ring, which subsequently links to a pyridine moiety. This intricate structural arrangement creates a molecular entity with unique three-dimensional properties and multiple sites for biological interaction.

The azetidine component of the molecule is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom. This four-membered ring system exhibits significant ring strain, which contributes to its reactivity and biological activity profiles. The presence of the azetidine ring in pharmaceutical compounds has been associated with enhanced binding affinity and improved pharmacokinetic properties, making it a valuable structural element in drug design.

The 1,2,3-triazole ring represents one of the most significant developments in modern heterocyclic chemistry. This five-membered ring containing three nitrogen atoms was first described by Bladin in 1885. The triazole moiety is known for its exceptional stability, resistance to metabolic degradation, and ability to form multiple hydrogen bonds with biological targets. The arrangement of nitrogen atoms in the 1,2,3-triazole provides a unique electronic distribution that enhances its interaction with various enzymes and receptors.

The pyridine scaffold completes this heterocyclic assembly, contributing its own distinctive properties to the overall molecular framework. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene with one methine group replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. Its aromatic character, combined with the basic properties of the nitrogen atom, makes pyridine a privileged structure in medicinal chemistry.

The hydrochloride salt form of the compound enhances its solubility and stability in various applications. This salt formation is particularly important for pharmaceutical applications, as it improves the compound's water solubility while maintaining its biological activity. The hydrochloride form also provides better handling characteristics and storage stability compared to the free base.

Table 1: Structural Components of this compound

| Component | Ring Size | Atoms | Key Properties | Pharmacological Significance |

|---|---|---|---|---|

| Azetidine | 4-membered | 3C, 1N | Ring strain, reactivity | Enhanced binding affinity |

| 1,2,3-Triazole | 5-membered | 2C, 3N | Stability, hydrogen bonding | Metabolic resistance |

| Pyridine | 6-membered | 5C, 1N | Aromaticity, basicity | Privileged structure |

| Methylene bridge | - | 1C | Flexibility, spacing | Conformational adaptability |

The molecular weight and structural data of this compound reflect its complex heterocyclic nature. The compound's three-dimensional structure allows for diverse interactions with biological systems, making it an attractive candidate for drug discovery applications. The unique combination of rings provides multiple pharmacophoric elements within a single molecule, potentially enabling interactions with various biological targets simultaneously.

Historical Context of Azetidine-Triazole-Pyridine Hybrids in Heterocyclic Chemistry

The development of azetidine-triazole-pyridine hybrid compounds represents a significant evolution in heterocyclic chemistry, emerging from decades of research into individual ring systems and their biological properties. The historical progression of this field began with the independent study of each heterocyclic component before culminating in the sophisticated hybrid molecules seen today.

The azetidine ring system has a relatively recent history in pharmaceutical chemistry compared to other heterocycles. Azetidines can be prepared by reduction of azetidinones with lithium aluminium hydride, and even more effectively with a mixture of lithium aluminium hydride and aluminium trichloride. The recognition of azetidine derivatives as valuable pharmaceutical intermediates emerged in the mid-20th century, when researchers began to appreciate the unique properties conferred by the four-membered ring strain.

Azetidine and its derivatives are relatively rare structural motifs in natural products, appearing as components of mugineic acids and penaresidins. Perhaps the most abundant azetidine-containing natural product is azetidine-2-carboxylic acid, which acts as a toxic mimic of proline. This natural occurrence provided early insights into the biological significance of the azetidine ring system and its potential for pharmaceutical applications.

The triazole ring system has a much longer and more established history in medicinal chemistry. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system. The chemistry of triazoles developed gradually and accelerated with the establishment of several facile and convenient synthetic techniques, along with recognition of their versatile interactions with biological systems.

A major breakthrough in triazole chemistry came in 1944 with the discovery of antifungal activities of azole derivatives. This discovery led to the development of numerous antifungal drugs including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action was established to involve inhibition of ergosterol synthesis and blocking of cytochrome P450-dependent enzymes.

The pyridine scaffold has the longest pharmaceutical history among the three components. Impure pyridine was undoubtedly prepared by early alchemists by heating animal bones and other organic matter, but the earliest documented reference is attributed to the Scottish scientist Thomas Anderson in 1849. Anderson examined the contents of oil obtained through high-temperature heating of animal bones and separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later.

The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that the structure is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose pyridine synthesis remains influential in contemporary organic chemistry.

The convergence of these three heterocyclic systems into hybrid molecules represents a relatively recent development in medicinal chemistry. The concept of combining multiple pharmacophores within a single molecule gained prominence in the late 20th and early 21st centuries as researchers sought to develop more effective and selective therapeutic agents. This approach, known as molecular hybridization, allows for the combination of beneficial properties from different heterocyclic systems while potentially reducing unwanted effects.

Table 2: Historical Timeline of Heterocyclic Components

| Year | Milestone | Heterocycle | Significance |

|---|---|---|---|

| 1849 | First isolation | Pyridine | Foundation of pyridine chemistry |

| 1881 | Hantzsch synthesis | Pyridine | First major synthetic method |

| 1885 | First description | Triazole | Establishment of triazole nomenclature |

| 1944 | Antifungal discovery | Triazole | Beginning of pharmaceutical applications |

| Mid-20th century | Pharmaceutical recognition | Azetidine | Integration into drug design |

| 2002 | Click chemistry | Triazole | Revolutionary synthetic methodology |

| 21st century | Hybrid development | All three | Modern multifunctional approach |

The development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction reported in 2002, revolutionized triazole synthesis and made the preparation of complex triazole-containing molecules more accessible. This methodology enabled the efficient construction of 1,2,3-triazole rings with high regioselectivity, facilitating the development of sophisticated hybrid molecules like this compound.

Recent advances in heterocyclic chemistry have focused on developing synthetic methodologies that allow rapid access to functionalized heterocyclic compounds. These advances are critical for medicinal chemists as they provide the ability to expand available drug-like chemical space and drive more efficient delivery of drug discovery programs. The development of robust synthetic routes that can readily generate bulk quantities of desired compounds helps accelerate the drug development process.

Pharmacophoric Significance of Multifunctional Heterocyclic Assemblies

The pharmacophoric significance of this compound lies in its multifunctional heterocyclic assembly, which combines the individual biological properties of azetidine, triazole, and pyridine systems into a single molecular entity. This structural convergence creates a compound with enhanced pharmacological potential through multiple mechanisms of action and improved drug-like properties.

The azetidine ring contributes significant pharmacophoric value through its strained four-membered structure, which confers unique binding characteristics and metabolic stability. Azetidine derivatives have been found to act as conformationally constrained analogues of various amino acids and neurotransmitters. The ring strain inherent in the azetidine system often results in enhanced binding affinity to target proteins due to the energetically favorable release of strain upon binding. This characteristic makes azetidine-containing compounds particularly valuable in the development of enzyme inhibitors and receptor modulators.

Research has demonstrated that azetidine-containing compounds can serve as structural analogues for important biological molecules. For instance, azetidine-2-carboxylic acid acts as a toxic mimic of proline, demonstrating the ability of the azetidine ring to interact with biological systems in ways that mimic natural amino acids. This property has been exploited in the design of pharmaceutical agents where conformational restriction is desired to enhance selectivity and potency.

The 1,2,3-triazole component provides exceptional pharmacophoric value through its unique electronic properties and hydrogen bonding capabilities. Triazole rings are known to form multiple weak non-bond interactions with receptors and enzymes in biological systems. The three nitrogen atoms in the triazole ring create a electron-rich environment that can interact with various biological targets through hydrogen bonding, π-π stacking, and coordination interactions.

The triazole moiety also exhibits remarkable metabolic stability, making it an attractive pharmacophore for drug design. Unlike many other heterocycles, triazoles are resistant to enzymatic degradation and maintain their structural integrity under physiological conditions. This stability contributes to improved pharmacokinetic profiles and extended duration of action for triazole-containing drugs.

Recent studies have shown that 1,2,3-triazole derivatives exhibit diverse biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, anticoagulant, antitubercular, antidiabetic, antioxidant, and anticancer properties. The mechanism of these activities often involves interaction with specific enzymes or receptors, where the triazole ring serves as a key recognition element.

The pyridine scaffold contributes its own significant pharmacophoric properties to the hybrid molecule. Pyridine is considered a privileged structure in medicinal chemistry due to its frequent occurrence in biologically active compounds. The pyridine ring can participate in various interactions including hydrogen bonding through its nitrogen lone pair, π-π stacking interactions, and coordination with metal centers in metalloproteins.

Table 3: Pharmacophoric Contributions of Individual Components

| Component | Primary Interactions | Biological Activities | Pharmacological Advantages |

|---|---|---|---|

| Azetidine | Conformational constraint, ring strain release | Enzyme inhibition, receptor modulation | Enhanced binding affinity, selectivity |

| 1,2,3-Triazole | Hydrogen bonding, π-π stacking | Broad spectrum biological activity | Metabolic stability, versatility |

| Pyridine | Hydrogen bonding, π-π stacking, coordination | Diverse pharmaceutical activities | Privileged structure, bioavailability |

The pyridine ring's basicity, with a pKb of 8.75, allows it to exist in both protonated and unprotonated forms under physiological conditions. This pH-dependent behavior can be exploited to optimize tissue distribution and cellular uptake. The aromatic character of pyridine also enables π-π stacking interactions with aromatic amino acids in protein binding sites, contributing to binding affinity and selectivity.

Synthesis and biological evaluation studies have demonstrated the enhanced pharmacological properties of pyridine-triazole hybrid compounds. Research has shown that newly synthesized pyridine derivatives linked to 1,2,3-triazole units exhibit significant antifungal activity, with some compounds showing greater potency than established antifungal agents. Specifically, compounds incorporating both pyridine and triazole moieties demonstrated minimum inhibitory concentration values below 25 micrograms per milliliter against various fungal strains.

The multifunctional nature of this compound allows for simultaneous interaction with multiple biological targets, a phenomenon known as polypharmacology. This approach can lead to improved therapeutic efficacy while potentially reducing the likelihood of resistance development. The compound's ability to engage multiple targets through its different heterocyclic components makes it an attractive candidate for treating complex diseases that involve multiple pathways.

Studies on bicyclic pyridine-based hybrids linked to 1,2,3-triazole units have revealed significant neurotropic activity. Molecular docking studies performed on these compounds showed favorable interactions with neurological targets, supporting the potential therapeutic applications of triazole-pyridine hybrids in treating neurological disorders. The incorporation of azetidine rings into such hybrid structures may further enhance their neurotropic properties through improved blood-brain barrier penetration and enhanced receptor selectivity.

Properties

IUPAC Name |

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBIAODMLECDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride generally involves:

- Step 1: Preparation of azetidine or azetidinyl intermediates.

- Step 2: Construction of the 1,2,3-triazole ring, often via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

- Step 3: Coupling of the triazole intermediate with a pyridine derivative.

- Step 4: Isolation and purification of the hydrochloride salt form.

Preparation of Azetidin-3-yl Intermediates

Azetidine derivatives are commonly prepared by ring closure reactions starting from amino alcohols or halogenated precursors. For example, azetidine rings can be synthesized by intramolecular nucleophilic substitution or reductive cyclization methods under controlled conditions.

Synthesis of 1H-1,2,3-Triazole Ring

The 1,2,3-triazole ring is typically formed via the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I):

- Reaction of an azide with a terminal alkyne under Cu(I) catalysis yields 1,4-disubstituted 1,2,3-triazoles regioselectively.

- This method is efficient and widely used for constructing triazole rings linked to various heterocycles, including pyridine.

Alternative synthetic routes include:

Coupling with Pyridine Derivatives

Pyridine moieties functionalized at the 3-position (or 2-position depending on target) can be coupled with azetidinyl-triazole intermediates through:

- Alkylation reactions using appropriate leaving groups and nucleophiles.

- Amide or carbamate bond formations using coupling reagents such as EDC, HOBt, or HATU in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

- Microwave-assisted condensation reactions to improve yields and reduce reaction times in heterocyclic coupling.

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to enhance stability and solubility:

Representative Preparation Procedure (Literature-Informed)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Sodium hydride (NaH), DMF, 0 °C | Deprotonation and ring closure to form azetidine intermediate | High purity intermediate |

| 2 | Azide + Terminal alkyne, CuI catalyst, DMF, 80-100 °C | Copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazole ring | Regioselective, good yields |

| 3 | Pyridine derivative, coupling reagents (EDC, HOBt), DIPEA, CH2Cl2, RT | Coupling azetidinyl-triazole with pyridine moiety | Moderate to high yields |

| 4 | HCl in ethanol, reflux | Formation of hydrochloride salt | High purity, stable salt |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in heterocyclic coupling steps, reducing reaction times from hours to minutes.

- The use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is critical during sensitive steps like azetidine ring formation to prevent side reactions.

- Purification via silica gel chromatography or reverse-phase preparative HPLC ensures high purity of intermediates and final products.

- The hydrochloride salt form improves the compound's solubility and stability , which is essential for pharmaceutical applications.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Azetidine ring formation | NaH, DMF, 0 °C, inert atmosphere | Requires dry conditions |

| Triazole ring formation | CuI catalyst, azide + alkyne, DMF, 80-100 °C | Regioselective CuAAC "click" reaction |

| Coupling with pyridine | EDC/HOBt, DIPEA, CH2Cl2, RT | Efficient amide bond formation |

| Salt formation | HCl in ethanol, reflux | Enhances solubility and stability |

| Purification | Silica gel chromatography, HPLC | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Green Synthesis and Antimicrobial Activity of 3-{1-(1-Aryl-1H-1,2,3 ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce pyridine derivatives, while reduction can yield different azetidine or triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of 1,2,3-triazoles exhibit significant anticancer properties by inhibiting various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression, such as bcr-abl kinase in chronic myeloid leukemia .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Drug Development : The unique structural characteristics allow this compound to serve as a lead compound in drug design efforts targeting multiple biological pathways. Its ability to form stable interactions with biological macromolecules enhances its potential as a therapeutic agent .

Biological Studies

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on enzymes that are crucial for the proliferation of cancer cells or the survival of pathogenic microorganisms .

- Cellular Pathway Exploration : It is used as a probe in studies aimed at understanding cellular signaling pathways and interactions between biomolecules. This application is particularly relevant in the field of chemical biology .

Materials Science

- Synthesis of Novel Materials : The compound's unique structure facilitates its use in the synthesis of advanced materials with specific electronic or photonic properties. Its incorporation into polymer matrices has been explored for applications in organic electronics .

- Nanotechnology Applications : Research into nanocarriers for drug delivery systems has included this compound due to its favorable pharmacokinetic properties and ability to enhance the bioavailability of encapsulated drugs .

Case Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of triazole derivatives, 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride was tested against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experiments to elucidate the molecular interactions involved.

Comparison with Similar Compounds

Key Observations :

- The target compound differs structurally by replacing the pyrrolidine-prolyl backbone with an azetidine-triazole system.

- Purification methods for pyridine derivatives often involve methanol-ethyl acetate gradients, but the triazole group in the target compound might necessitate alternative solvents (e.g., DCM/MeOH) to resolve polar byproducts.

Triazole-Containing Compounds

The CuAAC reaction described by Tornøe et al. (2002) achieves >95% conversion for triazole formation, emphasizing its efficiency and compatibility with peptide synthesis . Comparatively, the target compound’s triazole moiety likely benefits from similar regioselective 1,4-substitution, ensuring structural uniformity.

Crystallographic and Structural Analysis

Analogous pyridine-triazole structures often exhibit planar triazole rings and axial chirality at the azetidine bridgehead, which could be critical for pharmacological activity.

Research Findings and Implications

- Synthetic Efficiency : The CuAAC method outperforms traditional cycloadditions in yield and regioselectivity, making it ideal for constructing the target compound’s triazole core. However, azetidine’s reactivity may require optimized conditions (e.g., lower temperature) to prevent ring-opening side reactions.

- Biological Relevance : Pyridine and triazole motifs are common in kinase inhibitors and antimicrobial agents. The azetidine group’s strained ring could enhance binding affinity compared to saturated five-membered rings (e.g., pyrrolidine in compounds 13a/b) .

Biological Activity

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a triazole moiety, which are known for their diverse biological activities. The molecular formula for this compound is CHNCl, with specific structural characteristics that allow it to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Similar compounds with triazole and azetidine structures have demonstrated the following mechanisms:

- Inhibition of Kinases : Compounds containing triazole rings have shown efficacy in inhibiting kinases such as bcr-abl, which is crucial in chronic myeloid leukemia treatment.

- Antimicrobial Activity : The azetidine and triazole structures are associated with antimicrobial properties, making them potential candidates for treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds featuring the azetidine and triazole structures:

Case Studies

Several studies have explored the biological activity of azetidine and triazole derivatives:

- Anticancer Properties : A study on 3-chloro-azetidin-2-one derivatives indicated that these compounds could inhibit the proliferation of human breast cancer cell lines (MCF-7) effectively. This suggests a potential application for this compound in cancer therapy .

- Antimicrobial Efficacy : Research has shown that similar triazole derivatives exhibit significant antimicrobial activity against various pathogens. This positions them as promising candidates for developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Similar compounds have demonstrated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating good bioavailability and low toxicity in preliminary studies .

Q & A

Q. Key Considerations :

- Purification often involves recrystallization or column chromatography.

- Reaction pH and temperature must be tightly controlled to avoid side products (e.g., triazole regioisomers) .

Which spectroscopic and analytical methods are recommended for characterizing this compound?

Basic Question

Primary Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm the structure, with characteristic peaks for the pyridine (δ 7.5–8.5 ppm), triazole (δ 7.2–8.0 ppm), and azetidine (δ 3.0–4.0 ppm) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+ or [M-Cl]+ for the hydrochloride salt).

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks (see Table 1 ) .

Q. Supplementary Methods :

- HPLC : Assess purity (>95% required for pharmacological studies) .

- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt.

Q. Table 1. Example Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 10.25, 12.30, 15.42 |

| Resolution (Å) | 0.85 |

| R-factor | 0.032 |

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Question

Methodology :

- Crystal Growth : Slow evaporation from polar solvents (e.g., methanol/water) yields diffraction-quality crystals.

- Data Collection : Use a synchrotron or rotating anode source for high-resolution data.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding interactions. The program’s constraints (e.g., ISOR, DELU) improve model accuracy for flexible groups like azetidine .

Q. Case Study :

- A related azetidine-triazole compound (CAS 2097969-04-3) showed a twisted conformation between the pyridine and triazole rings, resolved using SHELX’s TWIN and HKLF5 commands .

What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Advanced Question

Experimental Design :

pH Stability : Perform kinetic studies in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC .

Light/Temperature Sensitivity : Store solutions in amber vials at -20°C and assess stability over 72 hours.

Salt Form Impact : Compare hydrochloride vs. free base solubility and hydrolysis rates. Hydrochloride salts typically enhance aqueous solubility but may accelerate degradation under basic conditions .

Q. Key Finding :

- Hydrochloride salts of azetidine derivatives are prone to hygroscopicity; lyophilization is recommended for long-term storage .

How can hydrogen-bonding interactions in the crystal lattice inform solid-state reactivity?

Advanced Question

Analytical Approach :

Hydrogen Bond Analysis : Using Mercury or Olex2, identify donor-acceptor pairs (e.g., N–H···Cl or C–H···N interactions).

Thermogravimetric Analysis (TGA) : Correlate lattice stability with hydrogen-bond strength.

Q. Example :

- In 1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride (CAS 2097969-04-3), strong N–H···Cl bonds (2.8–3.0 Å) contribute to a high melting point (~250°C) .

What approaches link structural modifications to biological activity in related compounds?

Advanced Question

Structure-Activity Relationship (SAR) Workflow :

Analog Synthesis : Modify substituents on the pyridine (e.g., electron-withdrawing groups) or triazole (e.g., methyl vs. phenyl).

In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR.

Computational Modeling : Dock structures into protein active sites (e.g., AutoDock Vina) to predict binding affinities.

Q. Case Study :

- Replacing the triazole with a 1,2,4-oxadiazole in a similar compound (3-(3-chloro-1,2,4-oxadiazol-5-yl)pyridine) altered selectivity toward bacterial enzymes .

How do researchers validate the absence of polymorphic forms in this compound?

Advanced Question

Techniques :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Differential Scanning Calorimetry (DSC) : Detect endothermic peaks corresponding to polymorph transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.